(1-(2,4-Difluorobenzyl)cyclopropyl)methanol
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Overview
Description
(1-(2,4-Difluorobenzyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C11H12F2O and a molecular weight of 198.21 g/mol This compound features a cyclopropyl group attached to a methanol moiety, with a 2,4-difluorobenzyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,4-Difluorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 2,4-difluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(1-(2,4-Difluorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 2,4-difluorobenzylcyclopropylcarboxylic acid.
Reduction: Formation of 2,4-difluorobenzylcyclopropylmethane.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(2,4-Difluorobenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(2,4-Difluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol
- (1-(2,4-Dimethylbenzyl)cyclopropyl)methanol
- (1-(2,4-Difluorophenyl)cyclopropyl)methanol
Uniqueness
(1-(2,4-Difluorobenzyl)cyclopropyl)methanol is unique due to the presence of fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C11H12F2O |
---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12F2O/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
InChI Key |
LSJQYJMDROQBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=C(C=C2)F)F)CO |
Origin of Product |
United States |
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